molecular formula C14H18N2OS B7681381 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

Numéro de catalogue: B7681381
Poids moléculaire: 262.37 g/mol
Clé InChI: NOUWIOHYXXZHOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine, also known as ETC-1002, is a small molecule that has been developed as a potential therapeutic agent for the treatment of dyslipidemia and cardiovascular disease. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol. Cardiovascular disease is a leading cause of death worldwide, and dyslipidemia is a major risk factor for the development of cardiovascular disease.

Mécanisme D'action

The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is not fully understood, but it is believed to involve the regulation of several key enzymes involved in lipid metabolism. This compound has been shown to inhibit the activity of ATP-citrate lyase, an enzyme involved in the production of cholesterol and fatty acids in the liver. This compound has also been shown to activate AMP-activated protein kinase, an enzyme that plays a key role in regulating energy metabolism and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human clinical trials. These include:
- Lowering LDL cholesterol and triglyceride levels in the blood
- Increasing HDL cholesterol levels in the blood
- Reducing inflammation in the blood vessels
- Improving endothelial function
- Reducing the development of atherosclerosis
- Reducing the risk of cardiovascular events, such as heart attack and stroke

Avantages Et Limitations Des Expériences En Laboratoire

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has several advantages as a potential therapeutic agent for dyslipidemia and cardiovascular disease. It has been shown to be effective in lowering LDL cholesterol and triglyceride levels in both animal models and human clinical trials, and it has a favorable safety profile. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the optimal dosing and administration of this compound are still being investigated.

Orientations Futures

There are several potential future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine. These include:
- Investigating the long-term safety and efficacy of this compound in human clinical trials
- Studying the effects of this compound in different populations, such as those with diabetes or metabolic syndrome
- Investigating the potential use of this compound in combination with other lipid-lowering agents, such as statins
- Investigating the potential use of this compound in the prevention of cardiovascular disease in high-risk populations
- Investigating the potential use of this compound in the treatment of other conditions, such as non-alcoholic fatty liver disease.
In conclusion, this compound is a promising new compound for the treatment of dyslipidemia and cardiovascular disease. It has been shown to have several biochemical and physiological effects, and has a favorable safety profile. Further research is needed to fully understand its mechanism of action and potential long-term effects, but it has the potential to be a valuable addition to the current armamentarium of lipid-lowering agents.

Méthodes De Synthèse

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The synthesis method has been described in detail in several scientific publications, and involves the use of various reagents and catalysts to produce the final product.

Applications De Recherche Scientifique

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been the subject of extensive scientific research, both in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of cholesterol and triglycerides in liver cells, and can also increase the uptake of LDL cholesterol by liver cells. In vivo studies in animal models have demonstrated that this compound can lower LDL cholesterol and triglyceride levels in the blood, and can also reduce the development of atherosclerosis.

Propriétés

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-14-15-11(10-18-14)8-16(12-5-6-12)9-13-4-3-7-17-13/h3-4,7,10,12H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUWIOHYXXZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN(CC2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.